molecular formula C20H23FN4O B11975258 2-(4-benzylpiperazin-1-yl)-N'-(3-fluorobenzylidene)acetohydrazide CAS No. 303103-72-2

2-(4-benzylpiperazin-1-yl)-N'-(3-fluorobenzylidene)acetohydrazide

Cat. No.: B11975258
CAS No.: 303103-72-2
M. Wt: 354.4 g/mol
InChI Key: QHOIGGLNMLBWMG-HYARGMPZSA-N
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Description

2-(4-benzylpiperazin-1-yl)-N’-(3-fluorobenzylidene)acetohydrazide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzylpiperazine moiety and a fluorobenzylidene group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-(4-benzylpiperazin-1-yl)-N’-(3-fluorobenzylidene)acetohydrazide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may involve the following steps:

    Formation of Benzylpiperazine: The initial step involves the synthesis of benzylpiperazine through the reaction of piperazine with benzyl chloride under basic conditions.

    Introduction of Fluorobenzylidene Group:

    Formation of Acetohydrazide: The final step involves the reaction of the intermediate compound with acetic hydrazide to form the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-(4-benzylpiperazin-1-yl)-N’-(3-fluorobenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzylpiperazine or fluorobenzylidene moieties are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-benzylpiperazin-1-yl)-N’-(3-fluorobenzylidene)acetohydrazide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N’-(3-fluorobenzylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(4-benzylpiperazin-1-yl)-N’-(3-fluorobenzylidene)acetohydrazide can be compared with other similar compounds, such as:

    4-(4-Benzylpiperazin-1-yl)-3-fluorobenzoic acid: This compound shares the benzylpiperazine and fluorobenzylidene moieties but differs in the presence of a carboxylic acid group instead of the acetohydrazide group.

    N-(4-Benzylpiperazin-1-yl)-3-fluorobenzamide: This compound also contains the benzylpiperazine and fluorobenzylidene groups but has an amide group instead of the acetohydrazide group.

The uniqueness of 2-(4-benzylpiperazin-1-yl)-N’-(3-fluorobenzylidene)acetohydrazide lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

303103-72-2

Molecular Formula

C20H23FN4O

Molecular Weight

354.4 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(E)-(3-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H23FN4O/c21-19-8-4-7-18(13-19)14-22-23-20(26)16-25-11-9-24(10-12-25)15-17-5-2-1-3-6-17/h1-8,13-14H,9-12,15-16H2,(H,23,26)/b22-14+

InChI Key

QHOIGGLNMLBWMG-HYARGMPZSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC(=CC=C3)F

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC(=CC=C3)F

Origin of Product

United States

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